![molecular formula C8H9ClN2 B13989407 6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and a methyl group in its structure adds to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable nucleophile, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its analgesic, anti-inflammatory, and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
作用机制
The mechanism of action of 6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting chemical properties.
属性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-1,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9ClN2/c1-11-4-6-2-8(9)10-3-7(6)5-11/h2-3H,4-5H2,1H3 |
InChI 键 |
CEQLUMJBGFXBEM-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC(=NC=C2C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


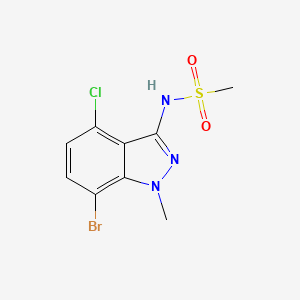
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
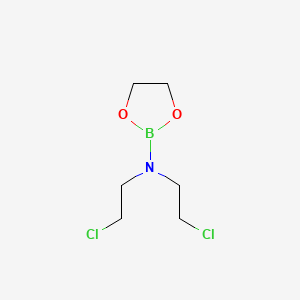
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
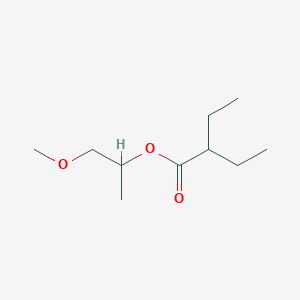
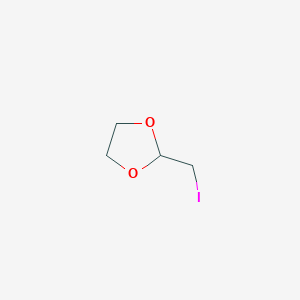
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
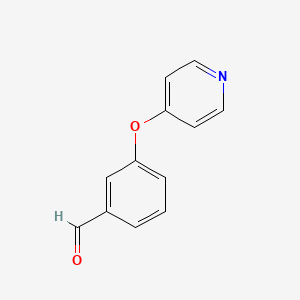
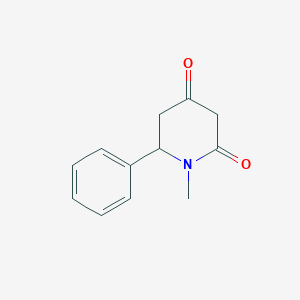
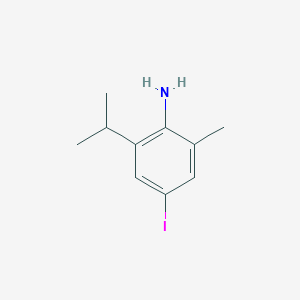
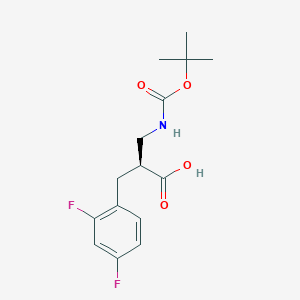
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
